

PHM-27 in Neurobiology and Neurotransmission: A Technical Guide

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Compound of Interest

Compound Name: PHM-27 (human)

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Abstract

Peptide Histidine Methionine (PHM-27), the human ortholog of Peptide Histidine Isoleucine (PHI), is a 27-amino acid neuropeptide that plays a significant, albeit not fully elucidated, role in neurobiology and neurotransmission. Co-synthesized with Vasoactive Intestinal Peptide (VIP) from a common precursor, PHM-27 is a member of the secretin/glucagon superfamily of peptides.[1][2] It is widely distributed throughout the central and peripheral nervous systems, where it exerts its effects through interaction with G protein-coupled receptors (GPCRs), primarily the VPAC1 and VPAC2 receptors, which it shares with VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[1][3] Additionally, PHM-27 has been identified as a potent agonist of the calcitonin receptor.[4] This guide provides a comprehensive overview of the current understanding of PHM-27's function, its signaling pathways, and the experimental methodologies employed in its study, with a focus on its implications for neurobiology and therapeutic development.

Introduction to PHM-27

PHM-27 is derived from the prepro-VIP gene, which also encodes for VIP and a C-terminally extended form of PHM known as Peptide Histidine Valine (PHV).[1] The co-localization and co-release of PHM-27 and VIP in various neuronal populations suggest a coordinated or complementary function in regulating physiological processes.[2] In the central nervous system, PHM-27-immunoreactive nerve fibers are found in regions such as the hypothalamus,

hippocampus, and cerebral cortex, implicating the peptide in a range of functions including neuroendocrine regulation, learning, and memory.^{[1][5]} Peripherally, it is present in the gastrointestinal, respiratory, and reproductive tracts.^[2]

The neurotrophic and neuroprotective properties of the VIP/PACAP family of peptides, to which PHM-27 belongs, have garnered significant interest for their therapeutic potential in neurodegenerative disorders.

Quantitative Data: Receptor Binding and Potency

The biological actions of PHM-27 are mediated by its interaction with specific cell surface receptors. While it shares receptors with VIP and PACAP, its binding affinities and activation potencies can differ, leading to potentially distinct physiological roles. Furthermore, its activity at the calcitonin receptor highlights a broader pharmacological profile.

Ligand	Receptor	Species	Assay Type	Affinity (Ki) / Potency (EC50)	Reference
PHM-27	Human Calcitonin Receptor (hCTR)	Human	Functional Assay (cAMP)	11 nM (Potency)	[4]
PHM-27	VPAC1 Receptor	Human	Binding/Funct ional	Lower affinity than VIP	[6]
PHM-27	VPAC2 Receptor	Human	Binding/Funct ional	Lower affinity than VIP	[6]
PHM	VPAC2 Receptor + RAMP2	-	Competitive Inhibition	nM range (EC50)	[7]
VIP	VPAC1 Receptor	Human	Binding Assay (Ki)	0.16 - 0.82 nM	[8]
VIP	VPAC2 Receptor	Human	Binding Assay (Ki)	-	-
PACAP-27	VPAC1 Receptor	Human	Binding Assay (Ki)	-	-
PACAP-27	VPAC2 Receptor	Human	Binding Assay (Ki)	-	-

Note: Quantitative data for PHM-27 binding to VPAC1 and VPAC2 receptors is not consistently reported in the literature. It is generally accepted that PHM-27 and PHI exhibit a lower affinity for these receptors compared to VIP.[6] The presence of Receptor Activity-Modifying Proteins (RAMPs), such as RAMP2, may enhance the binding affinity of PHM for the VPAC2 receptor.[7]

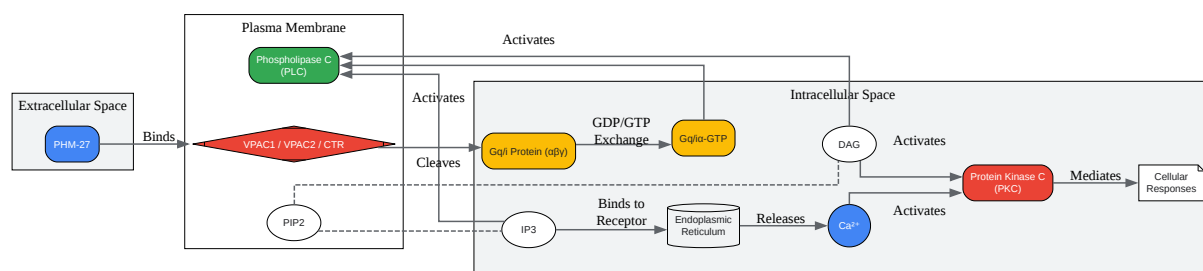
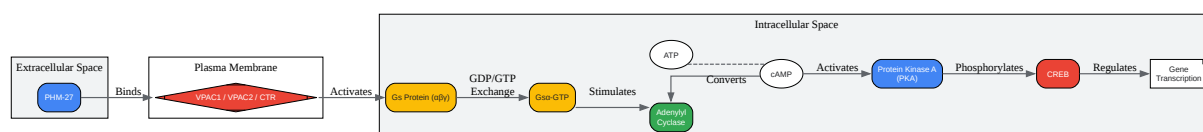
Signaling Pathways of PHM-27

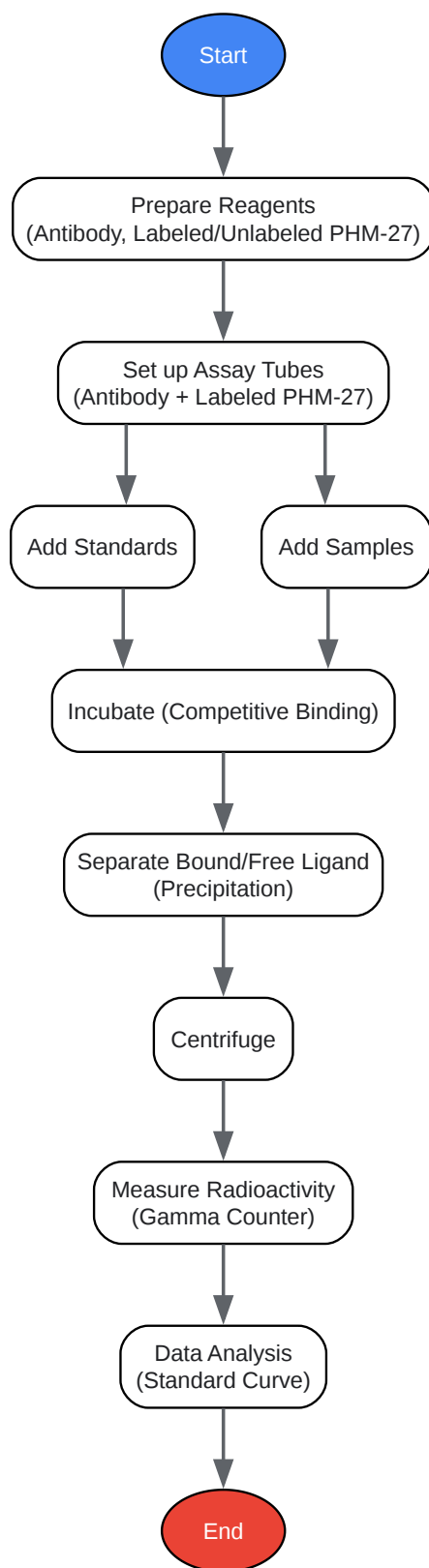
PHM-27, through its interaction with VPAC and calcitonin receptors, activates intracellular signaling cascades that modulate neuronal function. These receptors are primarily coupled to

the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, coupling to other G proteins, such as Gq and Gi, can also occur, leading to the activation of phospholipase C and modulation of intracellular calcium levels.[9][10][11]

Gs-cAMP Signaling Pathway

The canonical signaling pathway for PHM-27 involves the activation of the Gs alpha subunit.





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